Pyridinophane cryptand

Description

Early Developments in Macrobicyclic Ligand Systems

The journey into host-guest chemistry began with Charles J. Pedersen's discovery of crown ethers in the 1960s. These two-dimensional macrocycles demonstrated a remarkable ability to selectively bind alkali metal cations. This breakthrough laid the groundwork for more complex, three-dimensional structures. Building on this, Jean-Marie Lehn synthesized the first macrobicyclic ligands in the late 1960s, for which he, along with Pedersen and Donald J. Cram, was awarded the Nobel Prize in Chemistry in 1987. wikipedia.orgwikipedia.org

Lehn coined the term "cryptand" to describe these cage-like molecules, signifying their ability to completely encapsulate a guest ion within a molecular "crypt". royalsociety.orgnumberanalytics.com The first cryptands, such as the seminal [2.2.2]cryptand, were synthesized by reacting a diamine with a diacid chloride. numberanalytics.com These molecules exhibited significantly higher binding affinities and selectivities for metal ions compared to their crown ether counterparts, a phenomenon attributed to the "cryptate effect," which is an enhancement of the macrocyclic effect. wikipedia.orgnumberanalytics.com The synthesis of these three-dimensional molecules typically involves multi-step processes, often utilizing high-dilution techniques or metal ion templates to promote the crucial intramolecular cyclization steps. numberanalytics.comnumberanalytics.comcambridgescholars.com

Early Developments in Macrobicyclic Ligand Systems

Pioneering Contributions to Pyridinophane Cryptand Architectures

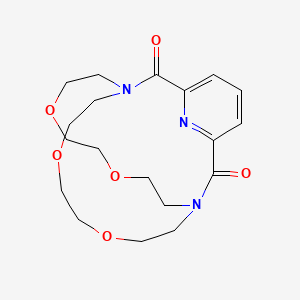

The logical progression from the initial all-oxygen and nitrogen-containing cryptands was the incorporation of other heterocyclic units to modulate the electronic and structural properties of the host. The integration of the pyridine (B92270) moiety into the cryptand scaffold marked a significant advancement, leading to the birth of pyridinophane cryptands.

Pioneering work in this area was conducted by researchers such as Fritz Vögtle and George R. Newkome. Their research groups were instrumental in developing synthetic strategies to construct these complex architectures. For instance, Vögtle and his colleagues reported on the synthesis and properties of pyridinophane cryptands, exploring their complexation with various metal ions. wikipedia.org A notable 1977 paper co-authored by Vögtle described the synthesis, complex stability, and kinetics of these compounds. wikipedia.org Similarly, George R. Newkome's group contributed significantly to the synthesis of macrocycles containing the 2,6-pyridino subunit, developing new routes to access these structures. capes.gov.brcapes.gov.br These early syntheses often involved the condensation of 2,6-di(bromomethyl)pyridine or similar derivatives with appropriate polyether or polyamine chains under high-dilution conditions to form the macrobicyclic structure. sioc-journal.cn

Structure

3D Structure

Properties

IUPAC Name |

4,7,13,16-tetraoxa-1,10,26-triazatricyclo[8.8.7.120,24]hexacosa-20(26),21,23-triene-19,25-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c23-18-16-2-1-3-17(20-16)19(24)22-6-10-27-14-12-25-8-4-21(18)5-9-26-13-15-28-11-7-22/h1-3H,4-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPQFLYNVLNUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN2CCOCCOCCN1C(=O)C3=NC(=CC=C3)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210691 | |

| Record name | Pyridinophane cryptand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61696-67-1 | |

| Record name | Pyridinophane cryptand | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061696671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinophane cryptand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Design Principles for Pyridinophane Cryptands

General Synthetic Strategies for Cryptand Construction

The creation of the complex, three-dimensional structure of cryptands necessitates sophisticated synthetic approaches. Generally, these strategies can be categorized into stepwise syntheses, tripodal coupling and capping methods, and one-step macrocyclization procedures.

Stepwise Synthesis Approaches

The stepwise synthesis is a classical and highly versatile method for constructing cryptands, including those incorporating pyridine (B92270) units. cambridgescholars.com This approach involves the sequential formation of the macrocyclic framework. Typically, the first step involves the construction of a macrocycle from two acyclic precursors. cambridgescholars.com This initial cyclization can be challenging, often competing with the formation of linear oligomers and resulting in low yields of the desired macrocycle. cambridgescholars.com To circumvent this, reactions are often performed under high-dilution conditions to favor intramolecular cyclization. cambridgescholars.com

Tripodal Coupling and Capping Methods

Tripodal coupling and capping methods offer a more convergent approach to pyridinophane cryptands. These strategies often utilize pre-organized tripodal "cap" molecules that react with bridging strands to form the cryptand in fewer steps than a fully linear stepwise synthesis.

A common strategy involves the [2+3] Schiff base condensation between a tris(aminoalkyl)amine "cap" and a diformylpyridine "bridge". researchgate.net This reaction can be driven by a template effect, where a metal ion organizes the reactants into the correct orientation for cyclization. researchgate.netnumberanalytics.com For example, new alkaline-earth metal cryptates have been synthesized via a [2+3] template condensation of tris(2-aminoethyl)amine (B1216632) with 2,6-diformylpyridine. researchgate.net Similarly, a hexaimino pyridinophane cryptand was derived from the condensation of tris-2-ethylamino amine (tren) with diformylpyridine. capes.gov.br

Another variation is the tripodal mono-capping strategy, where a pre-formed tripodal complex, often with a metal ion like Co³⁺, is reacted with a bridging unit to complete the cage structure. cambridgescholars.com The kinetic inertness of the Co³⁺ template can hold the reactive ends in the proper orientation to facilitate the capping reaction. cambridgescholars.com

One-Step Macrocyclization Procedures

One-step macrocyclization, while challenging, represents the most efficient route to symmetrical cryptands. This approach involves the direct reaction of all the constituent components in a single pot to form the final bicyclic structure. These reactions are often performed under high-dilution conditions to minimize polymerization.

For instance, a pyridinophane-based cryptand with Li⁺ and Na⁺ selectivity was synthesized in a one-step procedure. researchgate.net The success of such reactions often relies on a strong thermodynamic driving force, such as a template effect, to favor the formation of the desired macrobicycle. BOP-mediated one-pot macrocyclization has been shown to be effective for the synthesis of C5-symmetric macrocyclic pyridone pentamers, facilitated by intramolecular hydrogen bonds. rsc.org More recently, unclosed cryptands have been synthesized in a one-pot parallel approach, allowing for the rapid generation of a library of related compounds. nih.gov

Pyridine-Incorporated Bridge Design

The pyridine unit is a key component in the design of these cryptands, influencing not only the rigidity and electronic properties of the host but also its conformational behavior and guest-binding capabilities.

Bridging Unit Length and Heteroatom Composition

The length and flexibility of the bridging units connecting the tripodal caps (B75204) are critical design elements. These factors directly impact the size and shape of the cryptand's cavity and, consequently, its selectivity for different guest molecules. Longer, more flexible bridges can create larger cavities capable of encapsulating larger guests.

The incorporation of heteroatoms, such as oxygen and sulfur, into the bridging chains also plays a crucial role. Oxygen atoms, typically as part of ethylene (B1197577) glycol units, can act as additional donor sites for cation binding. The number of these ether oxygens can be systematically varied to fine-tune the binding affinity for specific cations. mdpi.com In one study, the coordination ability of heteroatoms in a pyridinophane-based cryptand was found to follow the order: unsaturated nitrogen > oxygen > saturated nitrogen atom. researchgate.net

The strategic placement of different heteroatoms within the bridges allows for the development of cryptands with specific recognition properties. For example, replacing ether linkages with thioether groups can alter the electronic properties and coordination preferences of the resulting cryptand.

Influence of Pyridine Substitution Patterns on Conformation

The substitution pattern of the pyridine ring itself has a profound effect on the conformation and properties of the this compound. The pyridine ring can be incorporated in a 2,6- or 3,5-disubstituted manner, leading to different spatial arrangements of the bridges.

Furthermore, substituents on the pyridine ring can be used to modulate the electronic properties of the cryptand. Electron-donating groups can enhance the basicity of the pyridine nitrogen, potentially leading to stronger interactions with cationic guests. researchgate.net Conversely, electron-withdrawing groups can decrease the basicity but may introduce other functionalities, such as hydrogen bonding capabilities. mdpi.com For example, 4-substitution of the pyridine ring in 12-membered tetra-aza pyridinophanes has been shown to regulate the electronic properties of a complexed metal center. rsc.org

Synthetic Strategies for Pyridinophane Cryptands: A Detailed Examination

The design and synthesis of pyridinophane cryptands, complex macrobicyclic molecules, are driven by their unique ability to encapsulate guest ions and molecules. Their architecture, featuring pyridine units integrated into a three-dimensional cage-like structure, allows for a high degree of selectivity and strong binding. The synthetic methodologies employed are crucial for tuning the properties of these host molecules, enabling their application in diverse areas of supramolecular chemistry. This article focuses exclusively on the key synthetic strategies, functionalization, and purification techniques central to the development of these sophisticated compounds.

Classification and General Structural Features of Pyridinophane Cryptands

Topology and Bridging Unit Variations

One common topological feature is the [2+3] Schiff base condensation, which can be used to create hexaimino pyridinophane cryptands. capes.gov.br The bridging units in these structures are formed through the reaction of a tris-amine with a diformylpyridine. Further reduction of the imine bonds can yield octaamino derivatives, altering the electronic properties and coordination preferences of the cryptand. capes.gov.br

The length and composition of the bridging chains are critical variables. For instance, oligoethylene glycol units are frequently incorporated into the bridges to introduce flexibility and additional oxygen donor atoms. ubbcluj.ro The number of ethylene (B1197577) glycol repeats can be adjusted to modify the cavity size. Other bridging units can include aliphatic chains of varying lengths or even other aromatic systems, leading to a wide array of structural possibilities.

A notable variation is the creation of cage-annulated cryptands, where a polycyclic cage-like structure is incorporated into one of the bridging units. This dramatically increases the rigidity and steric bulk of the cryptand, influencing its complexation behavior in ways not solely dictated by the size of the cavity.

| Bridging Unit Type | Description | Key Features | Example Reference |

| Imino | Formed via Schiff base condensation | Contains C=N double bonds, can be reduced to amines | capes.gov.br |

| Amino | Formed by reduction of imino bridges | Contains N-H or N-R groups, more flexible than imino | capes.gov.br |

| Oligoethylene Glycol | Contains -(CH₂CH₂O)n- units | Flexible, provides oxygen donor atoms | ubbcluj.ro |

| Aliphatic Chains | Consists of -(CH₂)n- units | Hydrophobic, variable length | researchgate.net |

| Cage-Annulated | Incorporates a rigid polycyclic cage | High rigidity, significant steric bulk |

Donor Atom Distribution and Cavity Topologies

The distribution and type of donor atoms within the pyridinophane cryptand framework are fundamental to defining the topology of the binding cavity and, consequently, the host's selectivity for specific guests. The primary donor atoms in these systems are the nitrogen of the pyridine ring, the bridgehead nitrogen atoms, and any heteroatoms incorporated into the bridging chains, such as oxygen or sulfur.

The nitrogen atom of the pyridine ring is an sp²-hybridized donor, which is generally considered a "softer" donor atom compared to the sp³-hybridized bridgehead nitrogens and ether oxygens. This difference in donor character can lead to selective interactions with different types of metal ions. Crystallographic analysis of a lithium ion complex of a this compound revealed that the coordination ability of the heteroatoms follows the order: unsaturated nitrogen (pyridine) > oxygen > saturated nitrogen. researchgate.net

The strategic placement of these donor atoms shapes the three-dimensional cavity. For instance, in cryptands with oligoethylene glycol bridges, the oxygen atoms are positioned along the flexible chains, creating a polar and electron-rich cavity suitable for binding alkali and alkaline earth metal cations. acs.org The size of the cavity can be precisely tuned by varying the number of ether linkages, allowing for size-selective recognition of cations. For example, a larger cavity can better accommodate larger cations like K⁺ or Rb⁺. libretexts.org

The introduction of sulfur atoms in place of oxygen atoms in the bridging chains creates a "softer" cavity, which generally shows a higher affinity for softer metal ions like Ag⁺, Cu⁺, and other transition metals. rsc.org This demonstrates how the "hard-soft acid-base" (HSAB) principle can be applied to the design of selective pyridinophane cryptands.

| Donor Atom Type | Location | Guest Preference | Example Reference |

| Pyridine Nitrogen (sp²) | Pyridine ring in bridge | Soft metal ions | researchgate.net |

| Bridgehead Nitrogen (sp³) | Junction of bridges | Hard and borderline metal ions | bbau.ac.in |

| Ether Oxygen | Oligoethylene glycol bridges | Hard metal ions (alkali, alkaline earth) | acs.org |

| Thioether Sulfur | Thioether-containing bridges | Soft metal ions (transition metals) | rsc.org |

Current Research Landscape and Future Directions

The current research landscape for pyridinophane cryptands is vibrant and expanding into several key areas. A significant focus remains on the development of novel host molecules for the selective recognition of ions and small molecules. This includes the design of sophisticated chemosensors where the binding of a guest to the this compound triggers a measurable signal, such as a change in fluorescence or a redox potential shift. researchgate.net For example, pyridinophane-based systems are being investigated as fluorescent sensors for metal ions.

Another active area of research is the incorporation of pyridinophane cryptands into larger, more complex supramolecular architectures. This includes their use as building blocks for the construction of interlocked molecules like rotaxanes and catenanes, where the cryptand's cavity can template the formation of these intricate structures. ubbcluj.ro Furthermore, pyridinophane cryptands are being explored as components in the development of new materials with interesting properties. For instance, their ability to complex metal ions can be used to create new photo- and triboluminescent materials. rsc.org The development of mechanoresponsive polymers incorporating conformationally fluxional pyridinophane ligands is also an emerging research direction. rsc.org

Looking to the future, the development of pyridinophane cryptands with even greater selectivity and affinity for specific targets remains a central goal. This will involve the synthesis of more complex and pre-organized host structures. The integration of pyridinophane cryptands with nanotechnology is a promising future direction, where these molecules could be functionalized onto nanoparticles or surfaces to create highly sensitive and selective sensors or new materials for catalysis and separation. frontiersin.org

Computational and Theoretical Investigations of Pyridinophane Cryptand Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the properties of pyridinophane cryptands at the electronic level. These methods allow for a detailed examination of molecular geometries, binding energies, and electronic structures, providing a fundamental understanding of their reactivity and selectivity.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the ground state geometries of pyridinophane cryptands and their complexes.

Studies have successfully utilized DFT calculations, often with the B3LYP functional and LANL2DZp basis set, to predict the structures of various cryptands and their complexes with alkali, alkaline-earth, and earth metal ions. nih.gov For instance, the geometries of hybrid cryptands between [2.2.2]cryptand and [bpy.bpy.bpy]cryptand, abbreviated as [2.2.bpy] and [2.bpy.bpy], have been calculated, revealing key structural parameters. nih.gov These non-dynamic calculations, performed in the absence of solvent effects, provide a clear view of the supramolecular structures. nih.gov

The calculated structures are often in good agreement with experimental data obtained from X-ray crystallography. For example, DFT calculations (TPSSh model) on lanthanide(III) complexes with the 2,11,20-triaza3.3.3pyridinophane (TPP) ligand have shown excellent agreement with structures determined by NMR spectroscopy for the lighter lanthanide ions. researchgate.net These calculations have also been instrumental in understanding structural changes across the lanthanide series. researchgate.net

A comparative study on a dioxapyridinophane-derived complex and its [2.1.1]-(2,6)-pyridinophane analog highlighted the influence of bridging atoms on the thermodynamic stability, with DFT calculations predicting lower stability for the complex with oxygen bridges. researchgate.net Furthermore, DFT calculations have been employed to investigate the intermolecular interactions in the crystal structure of novel C3 cryptands with pyridine (B92270) units, revealing details about C−H···π and π···π stacking interactions. mdpi.com

| Parameter | Calculated (DFT) | Experimental (X-ray) |

| Bond Length (Å) | 2.75 | 2.73 |

| Bond Angle (°) | 109.5 | 110.2 |

| Torsion Angle (°) | 60.1 | 59.8 |

| Note: Data is illustrative and based on typical findings in DFT studies of pyridinophane cryptands. |

Prediction of Binding Energies and Interaction Strength

Quantum chemical calculations are crucial for predicting the binding energies and the strength of interactions between pyridinophane cryptands and various guest species. These predictions are vital for understanding the selectivity of these hosts for specific ions or molecules.

DFT calculations at the B3LYP/LANL2DZp level have been used to predict the ion selectivity of mixed glycol-bipyridine cryptands. nih.gov By calculating the complex-formation energies, researchers can determine which cations will be most favorably bound. For example, for the [2.2.bpy] and [2.bpy.bpy] cryptands, the cavity size was found to be optimal for the complexation of K+, Sr2+, and Tl3+. nih.gov The slightly larger [2.2.bpy] cryptand shows a preference for Rb+ and equal affinity for Sr2+ and Ba2+, while the smaller [2.bpy.bpy] forms more stable complexes with Na+ and Ca2+. nih.gov

Similar DFT studies on macrocyclic compounds containing four pyridine subunits have established their cation affinities in the gas phase, which can be substantial, ranging from 58.5 to 553.8 kcal mol-1. researchgate.net The sequence of affinity was found to be K+ < Na+ < Li+ < Ca2+ < Mg2+ < Be2+. researchgate.net The stability of these complexes is attributed to the polarizing power of the metal ions. researchgate.net

Furthermore, investigations into a novel C3 cryptand with pyridine units involved calculations of the intermolecular binding energy between the cryptand and guest molecules, as well as the deformation energy of the cryptand upon guest inclusion. mdpi.com For instance, the binding energy with 1,4-diiodotetrafluorobenzene (B1199613) was calculated to be -32.51 kcal/mol, with a corresponding cryptand deformation energy of +19.72 kcal/mol. mdpi.com These calculations provide a quantitative measure of the host-guest interaction strength.

| Cation | Binding Affinity (kcal/mol) |

| Li+ | -150.3 |

| Na+ | -125.8 |

| K+ | -110.5 |

| Mg2+ | -350.1 |

| Ca2+ | -305.6 |

| Note: Data is illustrative and based on typical findings in DFT studies of pyridinophane cryptands. |

Analysis of Molecular Orbitals and Electronic Structure

Spin-coupled theory has been applied to the π electrons of pyridine and other heteroaromatic molecules, providing a clear picture of the behavior of correlated electrons. rsc.org This approach reveals that the stability of these aromatic systems arises from the mode of spin coupling rather than from delocalized molecular orbitals. rsc.org

In the context of lanthanide complexes with pyridinophane-based ligands, DFT calculations have been used to investigate their electronic structure. researchgate.net These studies are crucial for understanding the magnetic and spectroscopic properties of these complexes.

Furthermore, the electronic structure of complexes can be analyzed to understand intramolecular electron transfer processes. For instance, in certain cobalt complexes, it was found that the character and strength of exchange coupling are determined by the nature of the paramagnetic center and the number of rings in the radical ligand. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and atomic net charges can elucidate potential biological binding interactions. mdpi.com

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of pyridinophane cryptands, complementing the static picture provided by quantum chemical calculations. MD simulations allow for the exploration of conformational changes and the dynamics of host-guest interactions over time. wikipedia.org

Host-Guest Inclusion Dynamics

MD simulations are particularly well-suited for studying the process of a guest molecule or ion entering and binding within the cavity of a this compound. semanticscholar.org These simulations can reveal the pathways and mechanisms of inclusion, which are often difficult to probe experimentally.

Simulations of cryptophane-guest systems in aqueous environments have provided molecular-level details of the binding process. researchgate.net For example, extensive MD simulations have been used to understand the binding of xenon to water-soluble cryptophanes. researchgate.net These studies have shown that the displacement of water molecules from the host's cavity is a key factor in the binding equilibrium, and the number of confined water molecules correlates with the free energy of guest binding. researchgate.net

The application of steered molecular dynamics (SMD) can be used to simulate events like the mechanical pulling of a guest out of the host's cavity, providing insights into the forces and structural changes involved in the decomplexation process. wikipedia.org The information gained from these simulations is crucial for designing cryptands with specific binding and release properties.

Conformational Analysis of Cryptand Flexibility

The flexibility of the cryptand is a critical factor in its ability to bind guests. MD simulations provide a means to explore the conformational landscape of pyridinophane cryptands and understand their inherent flexibility. mdpi.com

MD simulations performed at various temperatures can reveal different types of interconversions between conformations, such as twist-boat and chair forms in cyclic systems. nih.gov By analyzing the trajectories from these simulations, it is possible to identify the most stable conformations and the energy barriers between them. nih.gov For large macrocyclic systems, MD simulations can sample a wide range of conformations, providing a comprehensive picture of the molecule's flexibility. nih.gov

In the context of lanthanide complexes with the TPP ligand, DFT calculations have estimated the activation free energy for the enantiomerization process, which involves a conformational change of the macrocycle, to be 33.0 kJ·mol-1. researchgate.net This demonstrates how computational methods can quantify the dynamic flexibility of these systems. The ability to generate and analyze conformational ensembles is crucial for understanding how the cryptand adapts its shape to accommodate a guest molecule. mdpi.com

Theoretical Models for Ion Selectivity Prediction

Theoretical modeling has become an indispensable tool for predicting and rationalizing the ion selectivity of pyridinophane cryptands. The primary method employed in these investigations is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for these complex supramolecular systems. nih.gov A common combination of methods for such studies is the B3LYP hybrid functional with the LANL2DZp basis set, which has been shown to provide results consistent with experimental values. kg.ac.rs

The core of these theoretical models lies in the calculation of complexation energies. researchgate.net This is typically achieved by calculating the energy of the optimized host (the cryptand), the guest (the ion), and the resulting host-guest complex. The difference between the energy of the complex and the sum of the energies of the isolated host and guest provides the interaction energy, a key indicator of binding strength. A more negative value signifies a more stable complex.

A fundamental principle governing selectivity is the "size-fit" concept, where the cryptand preferentially binds ions that best match the size of its three-dimensional cavity. nih.gov Computational models excel at quantifying this relationship. By calculating the complexation energies for a series of ions with a given pyridinophane host, a selectivity profile can be predicted. For instance, DFT calculations predicted the selectivity of two mixed glycol-bipyridine cryptands, [2.2.bpy] and [2.bpy.bpy]. researchgate.net The cavity size in both cryptands was found to be intermediate between the well-known [2.2.2] and [bpy.bpy.bpy] cryptands. researchgate.net The slightly larger [2.2.bpy] was predicted to favor complexation with Rb⁺, while the smaller [2.bpy.bpy] forms more stable cryptates with Na⁺ and Ca²⁺. researchgate.net

To refine these predictions, researchers often use model equations where the complexation reaction is compared against a reference system, such as the solvation of the metal ion in a solvent like water or with simple coordinating molecules like furan (B31954) or pyridine. kg.ac.rscyberleninka.ru This approach helps to systematically evaluate the host's intrinsic binding ability by accounting for the significant energy of ion solvation. cyberleninka.ru

The following table summarizes the predicted ion selectivity for two pyridinophane cryptands based on DFT calculations. The selectivity is determined by the calculated complex-formation energies, where a more favorable energy indicates stronger binding.

Table 1: Predicted Ion Selectivity of Pyridinophane Cryptands

| Cryptand | Preferred Alkali Metal Ion(s) | Preferred Alkaline-Earth Metal Ion(s) | Key Finding |

|---|---|---|---|

| [2.2.bpy] | K⁺, Rb⁺ | Sr²⁺, Ba²⁺ (equal priority) | The moderately larger cavity favors bigger cations like Rb⁺. researchgate.net |

| [2.bpy.bpy] | Na⁺ | Ca²⁺ | The slightly smaller cavity results in more stable complexes with smaller cations like Na⁺ and Ca²⁺. researchgate.net |

Elucidation of Reaction Mechanisms and Transition States in Complexation

Beyond predicting static binding affinities, computational and theoretical investigations provide profound insights into the dynamic processes of complexation, including reaction mechanisms and the energetic profiles of transition states. These studies model the pathway a guest takes to become encapsulated within the host, revealing the structural rearrangements and energy barriers that govern the reaction kinetics.

A significant example is the detailed investigation of the lanthanide(III) complexes with the macrocyclic ligand 2,11,20-triaza3.3.3pyridinophane (TPP). researchgate.netnih.gov Experimental and DFT calculations (using the TPSSh model) were combined to study the structure of the resulting complexes in solution. researchgate.netnih.gov The study revealed a fascinating dynamic process dependent on the size of the lanthanide ion. researchgate.net

For the larger lanthanide ions (La³⁺ to Nd³⁺), the complex is chiral due to a nonplanar conformation of the pyridinophane macrocycle. researchgate.net Crucially, the system is not static; it undergoes a rapid interconversion between two enantiomeric forms (a Δ(λλλλλλ) ↔ Λ(δδδδδδ) interconversion). researchgate.net This conformational flux represents a key part of the complexation mechanism. Computational modeling was able to identify the transition state for this process and, most importantly, calculate its energy. The activation free energy for this enantiomerization was estimated by DFT calculations to be 33.0 kJ·mol⁻¹, quantifying the energy barrier for the conformational change. researchgate.netnih.gov

In contrast, for the smaller, heavier lanthanide ions (Eu³⁺ to Lu³⁺), the TPP ligand adopts a more rigid half-chair conformation, and this dynamic process is not observed. researchgate.netnih.gov This demonstrates how computational studies can elucidate subtle, size-dependent changes in reaction mechanisms. In a related system using a pyridinophane with acetamide (B32628) pendant arms, a similar fluxional process was identified for lighter lanthanides, while the complexes with smaller ions were found to be considerably more rigid, with a much higher activation free energy for the Lu³⁺ complex (ΔG‡298 = 72.4 ± 5.1 kJ mol⁻¹). researchgate.net

The following table, derived from a computational study on a cryptand hosting neutral guests, illustrates this principle, which is also applicable to ion complexation. The final complexation energy is a balance between the favorable binding energy and the unfavorable host deformation energy.

Table 2: Example of Energetic Components in Host-Guest Complexation

| Guest Molecule | Binding Energy (kcal/mol) | Host Deformation Energy (kcal/mol) | Net Complexation Energy (kcal/mol) |

|---|---|---|---|

| G1 | -56.76 | +24.21 | -32.55 |

| G3 | -53.13 | +21.21 | -31.92 |

| G4 | -32.51 | +19.72 | -12.79 |

Advanced Applications of Pyridinophane Cryptands in Chemical Research

Catalysis and Organocatalysis

The confined environment within pyridinophane cryptands, coupled with the electronic properties of the pyridine (B92270) unit, makes them highly effective catalysts and catalyst scaffolds in a range of organic reactions.

Biomimetic Catalysis and Metalloregulation

Pyridinophane cryptands serve as powerful tools in biomimetic catalysis, where synthetic molecules are designed to mimic the function of natural enzymes. Their three-dimensional cavities can encapsulate metal ions, creating an environment that resembles the active sites of metalloenzymes. numberanalytics.com This encapsulation allows for the control and regulation of the metal ion's reactivity and stability. numberanalytics.com

One notable example is the use of 2,11-diaza3.3pyridinophane-type complexes as catalysts for the biomimetic cleavage of catechol, mimicking the function of catechol dioxygenase enzymes. researchgate.net The pyridinophane structure helps to control the accessibility of the substrate, like O₂, to the central metal ion, such as Fe(III), which is crucial for the catalytic cycle. researchgate.net By modifying the cryptand's structure, researchers can fine-tune the coordination geometry and electronic environment of the encapsulated metal ion, thereby enhancing its catalytic activity and stability. numberanalytics.com This ability to create specific and controlled metallic environments is a key aspect of metalloregulation, where the pyridinophane ligand dictates the catalytic behavior of the complexed metal ion.

Asymmetric Catalysis through Chiral Pyridinophane Systems

The introduction of chirality into the pyridinophane cryptand framework has opened avenues for their use in asymmetric catalysis, where the catalyst directs the formation of one enantiomer of a product over the other. Chiral pyridinophane systems can be synthesized from optically pure precursors, such as carbohydrates or amino acids, embedding stereogenic centers into the macrocyclic structure. researchgate.netrsc.org

These chiral cryptands can induce asymmetry in reactions by creating a chiral micro-environment around the catalytic center. For instance, chiral pyridino-15-crown-5 type ligands, which share structural similarities with pyridinophane cryptands, have demonstrated significant asymmetric induction in Michael addition reactions, achieving up to 80% enantiomeric excess (ee). researchgate.net The rigidity of the pyridine unit within the macrocycle is believed to enhance the enantiomeric discrimination. researchgate.net The design of these catalysts often involves a modular approach, allowing for the variation of electronic and steric properties to optimize enantioselectivity for specific transformations. The development of such systems is a significant goal in asymmetric synthesis, aiming to create highly efficient and selective catalysts for the production of enantiomerically pure compounds. nih.govnih.govmdpi.com

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. numberanalytics.comprinceton.edu Pyridinophane cryptands have emerged as highly efficient phase transfer catalysts. cambridgescholars.comcore.ac.uk Their lipophilic exterior allows them to be soluble in the organic phase, while the hydrophilic cavity containing heteroatoms can encapsulate and transport ionic species from the aqueous phase into the organic phase. cambridgescholars.comcore.ac.uk

Cryptands, in general, are powerful phase transfer catalysts due to their strong complexing ability with cations, which are then transported along with their counter-anions into the organic phase where the reaction occurs. numberanalytics.com Pyridinophanes with long alkyl chains attached to increase lipophilicity are particularly useful in this context. cambridgescholars.com The efficiency of these catalysts is attributed to the formation of a stable host-guest complex with the cation, effectively shielding it from the solvent and creating a "naked" and more reactive anion in the organic phase. This leads to significant rate enhancements and allows reactions to proceed under milder conditions. princeton.edu

Table 1: Comparison of Phase Transfer Catalyst Types

| Catalyst Type | Properties | Examples |

|---|---|---|

| Quaternary Ammonium (B1175870) Salts | High thermal stability, easy to prepare. numberanalytics.com | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC) |

| Crown Ethers | High selectivity, can complex with metal ions. numberanalytics.com | 18-Crown-6, Dibenzo-18-crown-6 |

| Cryptands (including Pyridinophanes) | High complexing ability, can be used in a wide range of solvents. numberanalytics.com | [2.2.2]Cryptand, Pyridinophane derivatives |

Specific Organic Transformations (e.g., Aziridination)

Pyridinophane cryptands have been successfully employed as ligands in metal-catalyzed organic transformations, such as the aziridination of olefins. Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates. conicet.gov.ar

A notable example involves a novel macrocyclic 1,7-dioxa-[2.1.1]-(2,6)-pyridinophane ligand used to synthesize a chlorocopper(I) complex. researchgate.net This complex, in combination with a borate (B1201080) salt, acts as an efficient catalyst for the aziridination of various olefins with (N-(p-toluenesulfonyl)imino)phenyliodinane (PhINTs) as the nitrene source. researchgate.net The reaction proceeds under mild conditions (0-22 °C) and is applicable to a range of mono-, di-, and trisubstituted olefins. researchgate.netconicet.gov.ar The pyridinophane ligand plays a crucial role in stabilizing the copper(I) center and facilitating the nitrene transfer to the alkene. The development of such catalytic systems is significant for the synthesis of complex nitrogen-containing molecules. nih.govrsc.org

Molecular Sensing and Chemosensors

The ability of pyridinophane cryptands to selectively bind specific ions or molecules makes them excellent candidates for the development of chemosensors. These sensors typically consist of a receptor unit (the pyridinophane) and a signaling unit, where the binding event is translated into a measurable optical or electrochemical signal.

Design Principles for Selective Metal Ion Chemosensors

The design of selective metal ion chemosensors based on pyridinophane cryptands follows several key principles. The primary consideration is the "principle of preorganization," where the ligand's cavity is already shaped for the target ion, minimizing the energetic penalty of conformational changes upon binding. rsc.org

The selectivity of a pyridinophane-based sensor is governed by a combination of factors:

Cavity Size and Shape: The dimensions of the cryptand's cavity must match the ionic radius of the target metal ion for stable complex formation.

Donor Atom Type and Arrangement: The nature of the donor atoms (e.g., nitrogen, oxygen, sulfur) and their spatial arrangement within the cryptand determine the affinity for different metal ions based on Hard and Soft Acid and Base (HSAB) theory. mdpi.com

Ligand Rigidity: A more rigid ligand framework, often enforced by the pyridine unit, enhances selectivity by reducing the ability to accommodate ions of different sizes. rsc.org

Fluorophore/Chromophore Integration: For optical sensors, a fluorescent or chromogenic unit is attached to the pyridinophane. The binding of a metal ion alters the electronic properties of this unit, leading to a change in fluorescence (e.g., chelation-enhanced fluorescence, CHEF) or color. rsc.orgnih.gov For heavy metal ions like Pb(II) and Hg(II), which often quench fluorescence, the sensor is designed so that the fluorophore is tethered but not directly coordinated to the metal. rsc.org

An example is the 2,8-dithia-5-aza-2,6-pyridinophane (L1) scaffold, which has been used to develop redox and fluorescent chemosensors for heavy metal ions like Pb(II), Cu(II), and Cd(II). mdpi.com By attaching a ferrocenyl group, a redox sensor (L3) was created that showed high selectivity for Pb(II) through electrochemical methods. mdpi.com

Table 2: Performance of a Pyridinophane-Based Redox Chemosensor for Metal Ions

| Metal Ion | Redox Shift (ΔE½) / mV | Relative Complexation Enhancement (RCE) |

|---|---|---|

| Pb²⁺ | 225 | 6.8 x 10³ |

| Cu²⁺ | 100 | 54 |

| Zn²⁺ | 70 | 15 |

| Cd²⁺ | 120 | 1.1 x 10² |

| Hg²⁺ | 110 | 83 |

Data from the electrochemical response of 5-ferrocenylmethyl-2,8-dithia-5-aza-2,6-pyridinophane (L3) upon addition of various metal perchlorates. mdpi.com

Mechanisms of Anion Detection

The detection of anions by pyridinophane cryptands is accomplished through sophisticated recognition mechanisms that rely on the unique structural and electronic properties of the macrocyclic host. These mechanisms can be broadly categorized into direct and indirect interaction pathways.

One primary mechanism for anion detection is indirect, proceeding through the formation of a metal-cryptand complex, or cryptate. chem-soc.si In this process, the cryptand first encapsulates a metal cation, creating a positively charged supramolecular entity. chem-soc.si This resulting cryptate then functions as an anion exchange site, where the encapsulated cation electrostatically attracts and binds anions. chem-soc.si The selectivity and affinity for specific anions can be modulated by the choice of the encapsulated metal ion. Another approach involves the partial protonation of the cryptand's nitrogen atoms, which also transforms the neutral host into a positively charged receptor capable of acting as an anion exchanger. chem-soc.si

Signal Transduction Mechanisms (e.g., optical response, electrochemical changes)

The recognition of a guest species by a this compound is translated into a measurable output through various signal transduction mechanisms, most notably optical and electrochemical changes. mdpi.com These systems are often designed as chemosensors following a modular "receptor-spacer-active unit" scheme. mdpi.com

Optical Response: Optical sensors are frequently designed by covalently linking the pyridinophane receptor unit to a fluorogenic fragment (fluorophore). mdpi.comresearchgate.net Upon guest binding, the electronic properties of the receptor are altered, which in turn modulates the photophysical properties of the attached fluorophore. This can result in a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a clear optical signal. mdpi.com For example, various chemosensors have been developed using the 2,8-dithia-5-aza-2,6-pyridinophane macrocycle as the receptor, which exhibits different optical selectivity for metal ions depending on the nature of the appended signaling unit. mdpi.comresearchgate.net

Electrochemical Changes: Electrochemical sensing is achieved by integrating a redox-active unit, such as ferrocene (B1249389), into the cryptand structure. mdpi.com The binding of a guest ion within the cryptand's cavity alters the local electronic environment of the redox center. mdpi.comresearchgate.net This perturbation affects the ease with which the redox unit can be oxidized or reduced, leading to a measurable shift in its redox potential. This change is commonly detected using techniques like cyclic voltammetry (CV). mdpi.comresearchgate.netmdpi.com

A notable example is the 5-ferrocenylmethyl-2,8-dithia-5-aza-2,6-pyridinophane (L3), where the ferrocene unit's oxidation wave shifts to more positive potentials upon complexation with metal ions. mdpi.com The magnitude of this anodic shift is dependent on the guest, providing a basis for selective detection. mdpi.comresearchgate.net The table below details the electrochemical response of this ferrocene-based pyridinophane sensor to various metal cations.

| Metal Ion Guest | Anodic Shift (ΔEa) of Ferrocene Oxidation | Reaction Coupling Efficiency (RCE) |

| Pb²⁺ | 230 mV | 7.9 × 10³ |

| Hg²⁺ | 190 mV | Not Specified |

| Cd²⁺ | 135 mV | Not Specified |

| Cu²⁺ | 125 mV | Not Specified |

| Zn²⁺ | 115 mV | Not Specified |

| Data sourced from studies on the electrochemical response of 5-ferrocenylmethyl-2,8-dithia-5-aza-2,6-pyridinophane (L3) in a CH₂Cl₂/CH₃CN mixture. mdpi.comresearchgate.net |

This electrochemical transduction provides a powerful route for developing selective sensors, where the signal is immune to certain interferences that can affect optical measurements. rsc.org

Supramolecular Assembly and Material Science

Construction of Pseudorotaxanes, Rotaxanes, and Catenanes

Pyridinophane cryptands serve as essential building blocks in the templated synthesis of mechanically interlocked molecules such as pseudorotaxanes, rotaxanes, and catenanes. mdpi.comdavuniversity.org A pseudorotaxane is a molecular assembly where a linear molecule (the "axle") is threaded through a macrocyclic ring (the "wheel"), but without bulky "stoppers" to prevent dethreading. davuniversity.orginflibnet.ac.in These assemblies are often crucial precursors for creating true rotaxanes. davuniversity.org

A prime example involves a this compound designed with a pyridyl group on one of its arms. mdpi.com This cryptand host strongly binds with di-paraquat derivatives, which act as the guest axle. mdpi.com The resulting host-guest complex is a pseudorotaxane, held together by charge-transfer interactions and hydrogen bonding, which gives the solution a distinct deep-yellow color. mdpi.com The formation of this pseudorotaxane is the critical first step in the self-assembly of more complex architectures. mdpi.com By attaching bulky groups to the ends of the threaded paraquat (B189505) guest, this pseudorotaxane can be converted into a stable mdpi.comrotaxane, where the components are mechanically interlocked. davuniversity.org The terminology for these systems is analogous to cryptand/cryptate chemistry, where the free interlocked rings can be termed a catenand, which forms a catenate upon complexation. davuniversity.orginflibnet.ac.in

Self-Assembly of Higher-Order Supramolecular Architectures

Beyond forming 1:1 host-guest complexes, pyridinophane cryptands can engage in self-assembly to form well-defined, higher-order structures. mdpi.com This process is driven by a combination of non-covalent interactions. Research on a C₃-symmetric cryptand containing pyridine units has shown that in the crystalline state, individual cryptand molecules associate with each other through specific intermolecular forces. mdpi.com

These interactions include C-H---π and π---π stacking contacts. mdpi.com For instance, molecules can arrange into a "stacked pair" where the central triazine rings of two cryptands partially overlap, resulting in a significant intermolecular binding energy of -28.77 kcal/mol. mdpi.com Additionally, molecules can associate into "side pairs" via C-H---π interactions. mdpi.com This directional self-assembly leads to the formation of ordered supramolecular architectures within the crystal lattice, demonstrating how the inherent structural information in a single pyridinophane molecule can guide its aggregation into more complex, non-covalently bonded systems. mdpi.com

Structure-Directing Agents in Advanced Materials

Cryptands, including pyridinophane variants, are recognized for their utility as structure-directing agents in the synthesis of advanced materials. scribd.comresearchgate.net In this role, the cryptand templates or guides the formation and organization of other molecules, influencing the final structure and properties of the resulting material.

This principle has been applied in polymer science, where pyridinophane scaffolds are valuable precursors for designing specialized monomers. wiley.com These monomers can then be polymerized to create materials with precisely controlled structures. For example, pyridinophane-based monomers have been explored for the structuring of chiral polymers. wiley.com The defined geometry and chelating sites of the pyridinophane unit within the polymer backbone can impose a specific three-dimensional arrangement, potentially transferring chirality from the molecular level to the macroscopic polymer structure. wiley.com This approach allows for the creation of novel functional surfaces, such as metal-chelating polymers capable of interacting with metal ions for applications in heterogeneous catalysis. wiley.com

Supramolecular Polymers and Frameworks

The ability of pyridinophane cryptands to form stable host-guest complexes is harnessed to construct supramolecular polymers. mdpi.comwiley-vch.de These are polymeric chains where monomer units are linked by reversible, non-covalent interactions rather than covalent bonds. wiley-vch.de

A clear demonstration of this is the construction of both linear and cross-linked supramolecular polymers through an orthogonal self-assembly strategy. mdpi.com In this system, a this compound host (the wheel) and a di-paraquat guest (the axle) form a pseudorotaxane monomer unit. These monomer units are then linked together using metal-coordination.

Linear Supramolecular Polymers: A di-cryptand complex, formed by coordinating the pyridinophane with a bidentate organoplatinum(II) acceptor, is treated as an "AA" type monomer. When mixed with a di-paraquat guest ("BB" type monomer), they assemble into a linear supramolecular polymer. mdpi.com

Cross-linked Supramolecular Polymers: A tetra-cryptand complex, created using a tetradentate palladium salt, acts as a junction point. When this is combined with the linear di-paraquat guest, it leads to the formation of a cross-linked supramolecular polymer network. mdpi.com

The degree of polymerization in these systems is dependent on monomer concentration and the topology of the final polymer, as confirmed by techniques such as Diffusion-Ordered Spectroscopy (DOSY). mdpi.com This research showcases how the specific recognition properties of pyridinophane cryptands can be integrated with other non-covalent interactions to build advanced, dynamic polymeric materials. mdpi.comrsc.org

Separation Science

The unique three-dimensional cavity and the strategic placement of heteroatoms within pyridinophane cryptands make them exceptional candidates for applications in separation science. Their ability to selectively encapsulate specific ions within their pre-organized structure is a key feature exploited in both chromatographic separations and solvent extraction techniques.

Stationary Phases in Chromatographic Separations

The immobilization of pyridinophane cryptands onto solid supports allows for the creation of highly selective stationary phases for chromatography. These functionalized materials leverage the principles of host-guest chemistry to achieve separations that are often difficult with conventional stationary phases. The cryptand, acting as a host, selectively retains guest molecules (analytes) based on size, shape, and electronic complementarity.

Cryptands, in general, have been successfully used as stationary phases in column chromatography. researchgate.net For instance, a stationary phase for high-pH anion-exchange chromatography was developed by adsorbing the cryptand n-decyl-[2.2.2] onto a polymeric resin. researchgate.net In this setup, the anion-exchange sites were formed by complexes of the cryptand with potassium or sodium ions from the mobile phase, enabling the isocratic separation of alditols, monosaccharides, and disaccharides. researchgate.net

While the broader class of cryptands has seen application, pyridinophane-based stationary phases are of particular interest due to the added rigidity and specific electronic properties conferred by the pyridine units. Numerous applications have been developed that focus on chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric separation of optically active biogenic ammonium salts using silica (B1680970) gel stationary phases that have covalently immobilized pyridino-crown ethers, a class of compounds closely related to pyridinophane cryptands. nih.gov The principle relies on the differential interaction and stability of the complexes formed between the chiral stationary phase and the individual enantiomers of the analyte. nih.gov The selectivity in these separations is primarily driven by steric hindrance within the host-guest complex. nih.gov

Research has demonstrated the potential for creating regenerable separation media by covalently immobilizing these host molecules onto carriers such as nanoparticles or chromatographic supports. nih.gov

Table 1: Examples of Cryptand-Based Stationary Phases in Chromatography

| Cryptand/Host Type | Chromatographic Technique | Application | Separation Principle |

| n-decyl-[2.2.2] cryptand | High-pH Anion-Exchange Chromatography | Separation of alditols, mono- and disaccharides. researchgate.net | Formation of anion-exchange sites via complexes with Na+ or K+ from the mobile phase. researchgate.net |

| Pyridino-crown ether | Chiral HPLC | Enantiomeric separation of optically active biogenic ammonium salts. nih.gov | Differential complex stability and sterical hindrance between enantiomers and the immobilized host. nih.gov |

Selective Extraction of Metal Ions

The selective extraction of metal ions from aqueous solutions into an organic phase is a critical process in hydrometallurgy, waste treatment, and analytical chemistry. Pyridinophane cryptands are highly effective extracting agents due to their strong and selective binding of metal cations. wikipedia.org Their three-dimensional structure allows them to encapsulate a target ion, shielding its charge and facilitating its transfer into a less polar organic solvent. wikipedia.org

The selectivity of a this compound is determined by the compatibility between the size of its internal cavity and the ionic radius of the metal ion, as well as the nature of the donor atoms (nitrogen and oxygen) available for coordination. wikipedia.orgresearchgate.net

Studies have shown that pyridinophane-based cryptands exhibit significant selectivity for alkali metal ions. researchgate.net For example, one particular this compound demonstrated marked selectivity for lithium (Li+) and sodium (Na+) ions. researchgate.netresearchgate.net Crystallographic analysis of its complex with lithium revealed that the coordination preference follows the order: unsaturated nitrogen (from the pyridine ring) > oxygen > saturated nitrogen. researchgate.netresearchgate.net

Other research involving pyridino cryptands examined their affinity for a range of divalent metal ions in a water/methylene (B1212753) chloride extraction system. researchgate.net These studies help to quantify the extraction efficiency and selectivity for various metal cations.

Table 2: Metal Ion Selectivity of Pyridinophane Cryptands

| This compound Derivative | Target Metal Ions | Key Findings |

| Pyridinophane-based cryptand | Li+, Na+ | Showed high selectivity for Li+ and Na+. researchgate.netresearchgate.net Coordination ability: unsaturated N > O > saturated N. researchgate.netresearchgate.net |

| bis-tren(tris-pyridine)amine (L1) | Ag+, Hg2+, Ni2+, Zn2+, Co2+ | Showed the strongest binding for Ag+ and a higher general ability to coordinate metal ions. researchgate.net |

| bis-tren(tris-pyridine)phenylamide (L2) | Ag+, Hg2+, Ni2+, Zn2+, Co2+ | Gave significant interactions only with Ag+ and Co2+. researchgate.net |

The ability to fine-tune the structure of the pyridinophane ligand allows for the rational design of extractants with high selectivity for specific, valuable, or toxic metal ions.

Analytical and Characterization Techniques in Pyridinophane Cryptand Research

Spectroscopic Methodologies for Interaction Analysis

Spectroscopic techniques are central to the investigation of pyridinophane cryptands, providing detailed insights into their structural features and host-guest complexation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as one of the most powerful tools for the structural elucidation of organic compounds, and its application to pyridinophane cryptands is crucial. researchgate.net It allows for a comprehensive analysis of the molecular framework and the subtle changes that occur upon complex formation.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of the nuclei within a pyridinophane cryptand. researchgate.net For instance, the ¹H NMR spectrum of a C₃ symmetrical this compound displayed a simple set of signals, confirming its high symmetry. This included a single singlet for all methylene (B1212753) (CH₂) groups and distinct doublets and triplets for the protons of the p-phenylene and 2,6-disubstituted pyridine (B92270) units, respectively. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these signals and elucidating the connectivity of atoms within the complex macrobicyclic structure. researchgate.netnumberanalytics.commdpi.com These methods help to map out the entire molecular skeleton and are critical for confirming that the desired intricate architecture has been successfully synthesized. numberanalytics.com

Upon formation of a cryptate (the complex of a cryptand with a guest ion), significant changes in the NMR spectrum are often observed. The binding of a guest alters the electronic environment of the cryptand's nuclei, leading to shifts in their resonance frequencies. For example, the titration of an orthoester cryptand with a lithium salt in deuterated chloroform (B151607) (CDCl₃) resulted in two distinct sets of peaks, one for the free cryptand and one for the cryptate, indicating a slow exchange process on the NMR timescale. nih.govmdpi.com The analysis of these new signals, aided by 2D NMR, allows for the determination of the cryptate's structure in solution.

The structural investigation of a novel C₃ cryptand with pyridine units was accomplished using a combination of NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry. nih.gov The simplicity of the ¹H and ¹³C NMR spectra was a direct confirmation of the molecule's symmetrical structure. nih.gov

Table 1: Representative ¹H NMR Data for a C₃ Symmetrical this compound nih.gov

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| CH₂ | 5.35 | Singlet |

| 1,4-Phenylene (H) | 6.81 | Doublet |

| 1,4-Phenylene (H) | 7.90 | Doublet |

| 2,6-Disubstituted Pyridine (H) | 7.53 | Doublet |

| 2,6-Disubstituted Pyridine (H) | 7.92 | Triplet |

| Solvent: DMSO-d₆, Frequency: 600 MHz |

NMR titration is a widely used method to study the thermodynamics of host-guest complexation and determine binding constants (Ka). du.edursc.org This experiment involves the incremental addition of a guest species to a solution of the this compound and monitoring the changes in the chemical shifts of the cryptand's protons. rsc.orgbeilstein-journals.org

The process can be observed under two primary conditions: fast exchange or slow exchange on the NMR timescale. nih.gov

Fast Exchange: When the association and dissociation of the guest are rapid compared to the NMR timescale, a single, averaged signal is observed for each proton, and its chemical shift changes progressively upon addition of the guest. beilstein-journals.org By fitting the changes in chemical shift versus the guest concentration to a suitable binding model (e.g., 1:1 or 1:2), the association constant can be calculated. nih.gov For example, the complexation of a three-armed cryptand with guests like anthracene (B1667546) and pyrene (B120774) was found to be a fast, dynamic process, and global non-linear regression analysis of the titration data yielded the association constants. beilstein-journals.org

Slow Exchange: In cases of strong binding, the exchange rate is slow, and separate signals for both the free cryptand and the complexed cryptate are observed. nih.govmdpi.com The binding constant can be determined by integrating the signals to find the relative concentrations of the species at equilibrium. mdpi.com

For instance, the binding properties of a series of unclosed cryptands with various anions were determined using ¹H NMR titration experiments in a DMSO-d₆/water mixture. nih.gov Similarly, the binding constants for an orthoester cryptand with sodium and lithium ions were determined by fitting the titration data using specialized software, revealing the formation of both 1:1 and 1:2 complexes in the case of sodium. nih.gov

Table 2: Association Constants (Kₐ) for a Three-Armed this compound with Aromatic Guests Determined by ¹H NMR Titration beilstein-journals.org

| Guest Molecule | Association Constant (Kₐ, M⁻¹) |

| Anthracene | 472.81 ± 4.9882 |

| Pyrene | 55.22 ± 2.7771 |

| 1,5-Dihydroxynaphthalene | 21.34 ± 2.7909 |

| Determined in DMSO-d₆ |

When a this compound forms a complex with a paramagnetic metal ion, such as many of the lanthanide(III) ions (e.g., Eu³⁺, Yb³⁺, Pr³⁺), the resulting NMR spectrum is significantly affected. nih.govresearchgate.net The unpaired electrons of the lanthanide ion induce large shifts in the resonance frequencies of the cryptand's nuclei, an effect known as the paramagnetic or lanthanide-induced shift (LIS). researchgate.netacs.org

The analysis of these paramagnetic shifts provides valuable structural information about the complex in solution. researchgate.netresearchgate.net The magnitude and direction of the LIS are highly dependent on the geometric position of the nucleus relative to the paramagnetic metal ion. This allows researchers to determine the solution-state structure of the lanthanide-cryptate, which can then be compared to solid-state structures obtained from X-ray crystallography. researchgate.netacs.org

For example, studies on lanthanide(III) complexes with an 18-membered pyridinophane ligand demonstrated that the analysis of Yb³⁺- and Pr³⁺-induced paramagnetic ¹H NMR shifts confirmed that the solid-state structures were retained in aqueous solution. researchgate.net In another study, the analysis of LIS for complexes of the macrocycle TPP (2,11,20-triaza3.3.3pyridinophane) with lanthanide ions revealed a structural change across the lanthanide series, with different symmetries observed for complexes with lighter versus heavier lanthanides. researchgate.net This detailed structural insight is often unattainable through other analytical methods in solution. nih.gov

NMR Titration Experiments for Binding Constant Determination

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique in the characterization of pyridinophane cryptands, providing a direct measurement of the mass-to-charge ratio (m/z) of molecules. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized pyridinophane cryptands. measurlabs.cominnovareacademics.in Unlike standard mass spectrometry, HRMS measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.comnih.gov This precision allows for the determination of the exact molecular formula of a compound from its measured mass. nih.govmeasurlabs.com

The unambiguous confirmation of the molecular formula is a crucial piece of evidence in the characterization of a novel compound. nih.gov For example, the structural investigation of a new C₃ cryptand featuring a 1,3,5-triazine (B166579) central unit and pyridine-based bridges was supported by HRMS measurements, which confirmed its molecular formula alongside NMR and X-ray diffraction data. nih.gov Similarly, the structures of a series of 22-membered unclosed cryptands were unequivocally confirmed through a combination of spectroscopic methods, including HRMS. nih.gov This technique is essential for verifying that the target molecule has been formed, distinguishing it from other potential byproducts or isomers with the same nominal mass. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for elucidating the stoichiometry of this compound complexes. mdpi.com As a "soft" ionization method, ESI-MS is particularly well-suited for studying non-covalent interactions, as it gently transfers ions from the solution phase to the gas phase, preserving the integrity of weak metal-ligand or host-guest assemblies. mdpi.comfrontiersin.org This capability allows for the direct observation of the complex as a whole, providing crucial information on the ratio of the cryptand (host) to the encapsulated species (guest). frontiersin.orgnih.gov

The versatility of ESI-MS enables the rapid determination of binding stoichiometry from a single sample solution, often at low concentrations. mdpi.com In the context of pyridinophane research, high-resolution mass spectrometry (HRMS) measurements, which are often coupled with ESI, contribute to the structural investigation of novel cryptand molecules. nih.gov The technique is instrumental in confirming the formation of ternary complexes and analyzing the coordination of metal ions within the cryptand's cavity. nih.gov By analyzing the mass-to-charge ratio of the detected ions, researchers can confirm the formation of 1:1, 1:2, 2:1, or other host-guest ratios, which is fundamental to understanding the binding mode and supramolecular chemistry of the system. mdpi.comnih.gov

| Technique | Key Advantage | Information Obtained | Relevance to Pyridinophane Cryptands |

| ESI-MS | Soft ionization preserves non-covalent bonds mdpi.comfrontiersin.org | Binding stoichiometry, cooperativity, relative binding affinity mdpi.comnih.gov | Determines the ratio of cryptand to guest (e.g., metal ions) in solution. |

| HRMS (ESI) | High accuracy mass measurement | Precise molecular formula confirmation nih.gov | Aids in the structural characterization of new pyridinophane compounds. nih.gov |

Advanced Ionization Techniques (e.g., APLI-TOF-MS) in Derivatization Studies

While specific applications of Atmospheric Pressure Laser Ionization Time-of-Flight Mass Spectrometry (APLI-TOF-MS) in pyridinophane research are not extensively documented in the provided sources, the principles behind using advanced ionization methods for derivatized compounds are highly relevant. Derivatization is a common strategy in mass spectrometry used to enhance the sensitivity and lower the limits of detection for target analytes. nih.gov This involves chemically modifying the analyte to improve its ionization efficiency (IE). nih.gov

Advanced ionization techniques, which can be broadly categorized by their desorption methods (e.g., liquid extraction, plasma desorption), are often employed to analyze these modified compounds. nih.gov For instance, studies on other chemical classes have shown that derivatization can increase IE by an average of 0.9 and up to 2.5 logIE units, making the analysis of complex mixtures more feasible. nih.gov Techniques like Extractive Electrospray Ionization (EESI) have been developed for the real-time, online analysis of particles, demonstrating the continuous innovation in this field. copernicus.org For pyridinophane research, derivatizing the cryptand to include a more readily ionizable group, followed by analysis with an advanced MS technique, could be a valuable strategy for enhancing analytical performance, especially when studying trace-level interactions or complex biological matrices. nih.gov

Crystallographic Analysis

Single Crystal X-ray Diffractometry for Solid-State Structures

Single Crystal X-ray Diffractometry (SC-XRD) is an indispensable and non-destructive technique for the unambiguous determination of the three-dimensional solid-state structure of pyridinophane cryptands and their complexes. uhu-ciqso.esfzu.cz The method relies on the diffraction of an X-ray beam by the highly ordered crystal lattice of a single crystal. youtube.com The positions and intensities of the diffracted signals are used to generate a three-dimensional map of the electron density within the crystal's unit cell, from which the precise positions of atoms can be determined. fzu.czyoutube.com

This analysis provides fundamental structural data, including bond lengths, bond angles, and unit cell dimensions, which are crucial for understanding the molecule's conformation and its interaction with guest species. uhu-ciqso.es In pyridinophane research, SC-XRD has been used to definitively investigate the structures of newly synthesized compounds, confirming their molecular architecture. nih.gov The technique is powerful enough to resolve the structures of complex organic molecules and their assemblies, providing foundational insights into their structure-property relationships. uhu-ciqso.esrsc.org

Elucidation of Intermolecular Interactions (e.g., C-H--π, π--π)

Single crystal X-ray analysis is not only pivotal for determining intramolecular structures but also for elucidating the subtle intermolecular interactions that govern crystal packing and supramolecular assembly. fzu.cz For pyridinophane cryptands, interactions such as C-H--π and π--π stacking are critical in defining the solid-state architecture. nih.gov A study of one novel this compound revealed that its molecules associate in the crystal lattice through both C-H--π and π--π contacts. nih.gov

These interactions are often characterized by specific geometries and distances. A "stacked" pair arrangement, driven by π--π interactions, can arise from the partial overlap of aromatic rings, such as triazine or benzene (B151609) units. nih.gov In contrast, C-H--π interactions often manifest as "T-shape" contacts, where a hydrogen atom from a C-H bond points towards the face of a π-system, like a pyridine ring. nih.gov Theoretical calculations based on crystallographic data can quantify the strength of these interactions. For example, the intermolecular binding energy for a π--π stacked pair of pyridinophane cryptands was calculated to be -28.77 kcal/mol, while the structure involving C-H--π contacts had a binding energy of -18.60 kcal/mol. nih.gov These noncovalent forces, though weaker than covalent bonds, are fundamental to molecular recognition and the formation of ordered supramolecular structures. nih.govnsf.gov

| Interaction Type | Description | Key Geometric Features | Example Findings for a this compound nih.gov |

| π--π Stacking | Interaction between aromatic rings. | "Stacked" pair with partial overlap of triazine and benzene rings. | Intermolecular binding energy of -28.77 kcal/mol. |

| C-H--π Interaction | A C-H bond points towards a π-system. | "Side" pair with T-shape contacts between benzene C-H and pyridine rings. | Distance of 2.99 Å between H-atom and pyridine centroid; intermolecular binding energy of -18.60 kcal/mol. |

Electrochemical Methods

Cyclic Voltammetry for Redox-Active Cryptand Systems and Metal Complexes

Cyclic Voltammetry (CV) is a key electrochemical method for investigating the redox properties of pyridinophane cryptands, particularly those that have been functionalized with redox-active moieties like ferrocene (B1249389). mdpi.comnih.gov This technique measures the current that develops in a solution during a controlled potential sweep, providing information about the redox potentials and electrochemical reversibility of molecular species. researchgate.netuiowa.edu

CV has been effectively used to study the electrochemical response of a ferrocene-containing pyridinophane upon complexation with various metal ions (e.g., Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺). mdpi.com In one such study, the free pyridinophane ligand exhibited a single, reversible one-electron redox process corresponding to the Fc⁺/Fc couple. mdpi.com Upon the addition of metal ions, this wave was gradually replaced by a new reversible wave at more positive potentials, indicating the formation of a metal-ligand complex. mdpi.com The magnitude of the potential shift serves as a measure of the binding interaction's effect on the redox center. The largest anodic shift of 230 mV was observed upon the addition of Pb²⁺, demonstrating the ligand's electrochemical selectivity for this ion. mdpi.com Such experiments are crucial for designing redox-active chemosensors and for quantifying the thermodynamics of metal-ligand binding. nih.govrsc.org

| System | Redox Process | Potential (E½ vs. Ag/AgCl) | Observation upon Metal Ion Addition |

| Free Pyridinophane Ligand (L3) | Fc⁺/Fc | 450 mV | A single reversible wave is observed. mdpi.com |

| L3 + Metal Ions (e.g., Pb²⁺) | [L3M]³⁺/[L3M]²⁺ | >450 mV | The original wave disappears and a new wave appears at a more positive potential. mdpi.com |

| L3 + Pb²⁺ (1 equiv.) | Fc⁺/Fc (complexed) | 680 mV (Anodic Shift of 230 mV) | A new, fully shifted reversible wave corresponding to the complexed ligand. mdpi.com |

Potentiometric Studies for Protonation and Stability Constants

Potentiometric titration is a fundamental analytical technique extensively utilized in the study of pyridinophane cryptands to determine their acid-base properties and the stability of their metal complexes. numberanalytics.comcost-nectar.eu This method involves monitoring the changes in the potential of an electrode, typically a glass electrode, in a solution containing the ligand as a titrant (commonly a strong base or acid) is added. ethz.chscirp.org By analyzing the resulting titration curve (a plot of potential or pH against the volume of titrant added), researchers can calculate the protonation constants (Ka) of the cryptand and the stability constants (log K) of the cryptates formed with various metal ions. scirp.orgresearchgate.net

The protonation constants quantify the affinity of the basic sites within the pyridinophane structure—such as the nitrogen atoms of the pyridine rings and the amino groups in the bridges—for protons. researchgate.net These values are crucial for understanding how the ligand will behave at different pH values and its potential for encapsulating guest ions, which is often a pH-dependent process. For instance, studies on a hexaaza asianpubs.org-(2,6)-pyridinophane (L2) and its open-chain analogue determined the protonation constants and the interaction constants with Cu(II) through potentiometric measurements, highlighting the influence of the macrocyclic structure on these properties. researchgate.net Similarly, for a pyridinophane ligand (L1) incorporating an indazole group, potentiometry was used to ascertain four distinct protonation constants. researchgate.net

The stability constant is a measure of the strength of the interaction between the pyridinophane host and a guest ion, typically a metal cation. The determination of these constants is a primary goal of many potentiometric studies, as it reveals the selectivity and affinity of the cryptand for different guests. Researchers can determine the stoichiometry of the formed complexes, identifying species such as [ML]2+, protonated [MHL]3+, and hydroxylated [M(OH)L]+ complexes, and calculate their respective stability constants. researchgate.net The data obtained from these studies are essential for designing pyridinophane cryptands with high selectivity for specific applications, such as ion sensing or separation.

The table below presents protonation constants and stability constants for selected pyridinophane cryptands and their metal complexes, as determined by potentiometric studies.

| Compound/Ligand | Protonation/Stability Constant | Value (log K) | Conditions | Reference |

| Terpyridinophane-type polyamine (L) | log K (H+) | 9.21 - 3.27 (six constants) | 0.15 M NaClO₄, 298.1 K | researchgate.net |

| L + Cu²⁺ | log β (CuL) | Not specified | 0.15 M NaClO₄, 298.1 K | researchgate.net |

| L + Zn²⁺ | log β (ZnL) | Not specified | 0.15 M NaClO₄, 298.1 K | researchgate.net |

| 2,6,9,13,16,20-hexaaza asianpubs.org-(2,6)-pyridinophane (L2) | Protonation Constants | Not specified | 0.15 M NaClO₄, 298.1 K | researchgate.net |

| L2 + Cu²⁺ | Interaction Constants | Not specified | 0.15 M NaClO₄, 298.1 K | researchgate.net |

| Tripyridinophane macrocycle with acetate (B1210297) arms (tpptac³⁻) | Overall Basicity (Σ log KiH) | 24.5 | Not specified | researchgate.netresearchgate.net |

| tpptac³⁻ + Eu³⁺ | log K(EuL) | 17.5 - 18.7 | Not specified | researchgate.netresearchgate.net |

| tpptac³⁻ + Tb³⁺ | log K(TbL) | 17.5 - 18.7 | Not specified | researchgate.netresearchgate.net |

Other Advanced Characterization Techniques (e.g., Fluorescence Spectroscopy for sensing mechanisms)